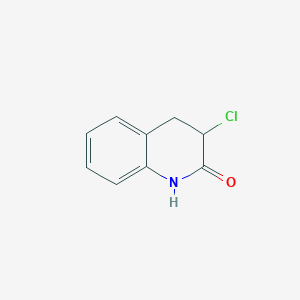

3-chloro-3,4-dihydroquinolin-2(1H)-one

Description

The compound 3-chloro-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone heterocyclic system. Its structure is characterized by a benzene (B151609) ring fused to a dihydropyridinone ring, with a chlorine atom substituted at the third position. This specific halogenation makes it a valuable intermediate in synthetic chemistry, providing a reactive site for the creation of more complex molecules. Its study is deeply rooted in the exploration of the dihydroquinolinone scaffold for therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTXQFRZLDPFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529361 | |

| Record name | 3-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93424-82-9 | |

| Record name | 3-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization Methodologies in 3 Chloro 3,4 Dihydroquinolin 2 1h One Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure through the interaction of electromagnetic radiation with the compound. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for confirming the structure of 3-chloro-3,4-dihydroquinolin-2(1H)-one. The chemical shifts, multiplicities, and coupling constants of the signals provide a wealth of information about the electronic environment and connectivity of each atom.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–8.0 ppm). The proton attached to the nitrogen (N-H) of the lactam ring is expected to be a broad singlet. The protons on the aliphatic portion of the dihydroquinolinone ring, specifically at positions C3 and C4, present a more complex pattern. The C4 methylene protons (CH₂) are diastereotopic and are expected to appear as a complex multiplet, while the C3 methine proton (CH), being adjacent to the electron-withdrawing chlorine atom, would be shifted downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. libretexts.org The carbonyl carbon (C=O) of the lactam is characteristically found far downfield (δ ~165-170 ppm). libretexts.org The aromatic carbons resonate in the δ 115–140 ppm range, while the aliphatic carbons at C3 and C4 appear in the upfield region. rsc.orgoregonstate.edu The carbon bearing the chlorine atom (C3) would be expected at a chemical shift of approximately δ 50-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 4H | 7.0 - 7.8 | m |

| NH | 1H | 8.0 - 9.5 | br s |

| CH-Cl | 1H | 4.5 - 5.0 | dd |

| CH₂ | 2H | 2.9 - 3.5 | m |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ ppm) | |

| C=O | 1C | 168.0 | |

| Aromatic-C | 6C | 116.0 - 139.0 | |

| C-Cl | 1C | 55.0 | |

| CH₂ | 1C | 35.0 |

Note: Data are predicted based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈ClNO), the high-resolution mass spectrum (HRMS) would confirm its elemental composition. A key feature in the low-resolution mass spectrum is the isotopic pattern caused by the chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) would be expected around 1680-1700 cm⁻¹. Another significant feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. Other expected signals include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH groups (below 3000 cm⁻¹). The C-Cl stretch would be found in the fingerprint region (600-800 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Lactam) | Stretch | 1680 - 1700 | Strong, Sharp |

| C=C | Stretch | 1450 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Crystallographic Analysis of 3,4-Dihydroquinolin-2(1H)-one Derivatives

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density to determine the precise spatial arrangement of atoms in a crystal lattice. While the specific crystal structure for this compound is not detailed in the available literature, extensive analysis of closely related derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.

A pertinent example is the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one. nih.govnih.govresearchgate.net This compound was found to be nearly planar, with a root-mean-square deviation for its 13 non-hydrogen atoms of just 0.023 Å. nih.govnih.gov In the crystal, molecules form inversion dimers, which are linked by pairs of N—H⋯O hydrogen bonds, creating a characteristic R₂²(8) ring motif. nih.govresearchgate.net This hydrogen bonding is a crucial interaction that dictates the packing of the molecules in the crystal.

Table 3: Crystallographic Data for the Derivative 3-chloro-4-methylquinolin-2(1H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈ClNO | nih.gov |

| Formula Weight | 193.62 | researchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.9361 (2) | nih.gov |

| b (Å) | 12.9239 (6) | nih.gov |

| c (Å) | 17.1019 (7) | nih.gov |

| β (°) | 100.197 (4) | nih.gov |

| Volume (ų) | 856.23 (7) | nih.gov |

| Z | 4 | nih.gov |

| Key Interactions | N—H⋯O Hydrogen Bonds; π–π Stacking | nih.govresearchgate.net |

Studies on other dihydroquinoline derivatives also highlight common structural features, such as specific ring conformations and the importance of hydrogen bonding in molecular packing. nih.govresearchgate.net This collective crystallographic data suggests that this compound would likely exhibit a planar quinolinone ring system and engage in similar hydrogen bonding and stacking interactions in its solid state.

Computational and Theoretical Investigations of 3 Chloro 3,4 Dihydroquinolin 2 1h One and Its Analogs

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method to investigate molecular geometry, electronic structure, and reactivity descriptors. nih.govscirp.orgresearchgate.net

DFT and Molecular Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to determine the optimized molecular geometry, including bond lengths and angles, of quinolinone derivatives. researchgate.netnanobioletters.com For instance, studies on related dihydroquinoline structures have used DFT to confirm experimental data from X-ray diffraction, showing good agreement between calculated and observed structural parameters. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. arabjchem.orgresearchgate.net

Studies on various quinoline (B57606) derivatives have calculated this gap to predict their stability. For example, in a study of pristine quinoline and two of its derivatives, the HOMO-LUMO gaps were found to be 4.81 eV, 4.27 eV, and 4.08 eV, respectively, indicating significant stability. arabjchem.org Another DFT study on quinoline calculated the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org These calculations help in comparing the relative stability and reactivity of different analogs.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify sites prone to electrophilic and nucleophilic attacks. arabjchem.org In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. This analysis is critical for understanding intermolecular interactions, such as those between a drug molecule and its biological target. researchgate.netarabjchem.org

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govjppres.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and understanding the molecular basis of their activity.

Quinolinone analogs have been extensively studied using molecular docking against various protein targets implicated in diseases like cancer and viral infections. For example, derivatives of 3,4-dihydroquinolin-2(1H)-one were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govfmhr.orgresearchgate.net Docking studies identified crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolinone scaffold and key amino acid residues in the VEGFR-2 binding pocket. nih.govfmhr.org

In other research, quinoline derivatives were docked into the active site of HIV reverse transcriptase, with some compounds showing high binding affinity and docking scores comparable to standard drugs like rilpivirine. nih.gov Similarly, docking studies of quinolinone derivatives against p-glycoprotein and human aldehyde dehydrogenase 1A1 (ALDH1A1) have helped identify potential leads for combating multidrug resistance in cancer and for direct anticancer activity, respectively. researchgate.netnih.gov The binding affinity is often quantified by a docking score, where a more negative value typically indicates a stronger interaction.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.comnih.gov MD simulations are used to analyze the conformational changes in both the ligand and the protein, providing a more realistic representation of the binding event in a physiological environment. researchgate.net

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein backbone over the course of the simulation compared to a reference structure. nih.gov A stable RMSD plot with minor fluctuations suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.govresearchgate.net For example, 100-nanosecond MD simulations have been performed on quinoline derivatives complexed with targets like VEGFR-2 and SARS-CoV-2 main protease to confirm the stability of the docked poses. fmhr.orgmdpi.comnih.gov

These simulations can validate docking results by showing that the key interactions observed in the static model are maintained throughout the simulation. nih.gov Furthermore, MD simulations can be used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models are valuable for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These techniques analyze the steric, electrostatic, and other physicochemical fields around a set of aligned molecules to determine which properties are critical for activity. nanobioletters.commdpi.com

For quinolinone and its analogs, 3D-QSAR models have been successfully developed to guide the design of more potent agents. For example, a CoMFA study on quinoline derivatives as anti-gastric cancer agents yielded a model with a good cross-validated correlation coefficient (q²) of 0.625 and a high non-cross-validated coefficient (R²) of 0.913. mdpi.com The contour maps generated from such models provide visual guidance for structural modifications; for instance, green contours might indicate regions where bulky groups are favorable for activity, while yellow contours suggest areas where they are detrimental. mdpi.com These insights are crucial for the rational design of novel inhibitors targeting enzymes like HIV-1 integrase or for developing agents with specific activities like antimicrobial effects. nih.govijprajournal.com

Table of Mentioned Compounds

Pharmacological and Biological Research on 3 Chloro 3,4 Dihydroquinolin 2 1h One Derivatives

General Biological Activity Spectrum of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The 3,4-dihydroquinolin-2(1H)-one core, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a privileged structure that confers a diverse array of biological activities. nih.govresearchgate.nettandfonline.com These compounds have demonstrated effects on both the central and peripheral nervous systems. nih.govresearchgate.net The versatility of this scaffold has led to the development of compounds with a broad spectrum of pharmacological properties, including but not limited to:

Anticancer Activity: Numerous derivatives have shown potent anti-proliferative and cytotoxic effects against various human cancer cell lines. bohrium.com

Antimicrobial Properties: Certain 2O-THQ alkaloids exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity. bohrium.com

Anti-inflammatory Effects: The anti-inflammatory potential of this class of compounds is an area of active investigation. bohrium.comnih.gov

Anticoagulant Activity: Derivatives of 1,2,3,4-tetrahydroquinolines have been identified as having anticoagulant properties, with some showing inhibitory effects on coagulation factors. researchgate.net

Antioxidant Properties: The dihydroquinolin-4(1H)-one core is associated with antioxidant potential, which is attributed to its ability to increase stability and prevent degradation in certain systems. nih.govresearchgate.net

Antiviral Activity: Prenylated dihydroquinolone derivatives have been identified as having activity against the Respiratory Syncytial Virus. tandfonline.com

Enzyme Inhibition: This scaffold is a key component in molecules that inhibit various enzymes, including phosphodiesterases and aldose reductase (AKR1B1). nih.govnih.gov

Receptor Modulation: Compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety are known to interact with a range of receptors, such as β-adrenergic, vasopressin, serotonin (B10506), and dopamine (B1211576) receptors. nih.gov

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Research into the mechanisms by which 3,4-dihydroquinolin-2(1H)-one derivatives exert their biological effects has revealed their involvement in critical molecular and cellular processes.

Enzyme Inhibition Studies (e.g., Kinases like VEGFR2, Activated Factor XIa, Tubulin Polymerization)

The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a foundation for a variety of potent enzyme inhibitors.

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govfmhr.orgnih.gov Inhibiting this tyrosine kinase receptor is a validated strategy in cancer therapy. fmhr.org Novel 3,4-dihydroquinolin-2(1H)-one analogues have been designed and synthesized as potential VEGFR2 inhibitors for treating aggressive brain tumors like glioblastoma multiforme. nih.gov Molecular docking studies have confirmed strong interactions between these compounds and the VEGFR2 kinase domain, supporting their anticancer activity. nih.gov For instance, certain 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise as VEGFR2-targeting agents. nih.gov One study highlighted compound 4m which exhibited a potent inhibitory concentration (IC50) of 4.20 μM against glioblastoma cell lines, correlating with a strong docking score in the VEGFR2 binding pocket. nih.govmdpi.com

Activated Factor XIa (FXIa) Inhibition: FXIa is a serine protease involved in the amplification of the coagulation cascade, making it an attractive target for developing anticoagulants with a potentially lower risk of bleeding. mdpi.comnih.gov Tetrahydroquinoline derivatives have been identified as potent and selective inhibitors of FXIa. nih.gov Hybrid molecules incorporating the dihydroquinoline moiety have been synthesized and tested for their ability to inhibit both Factor Xa and Factor XIa. mdpi.comnih.gov Some of these derivatives were found to be selective FXIa inhibitors, with the most potent exhibiting an IC50 value of 2 μM. mdpi.comnih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. bohrium.commdpi.com A series of novel dihydroquinolin-4(1H)-one derivatives have been identified as inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. nih.gov One of the most potent compounds, 6t , demonstrated remarkable antiproliferative activities against four cancer cell lines with IC50 values ranging from 0.003 to 0.024 μM and an IC50 of 3.06 μM for tubulin polymerization inhibition. nih.gov Similarly, a series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been developed as new tubulin polymerization inhibitors, with compound D13 showing a strong inhibitory effect on tubulin assembly with an IC50 of 6.74 μM. mdpi.comresearchgate.net

Receptor Interaction Analysis

Derivatives of the 3,4-dihydro-2(1H)-quinolinone scaffold have been shown to interact with various G-protein coupled receptors (GPCRs) and other receptor types. This interaction is a key mechanism for their pharmacological effects, particularly in the central nervous system. nih.gov For example, the FDA-approved drug aripiprazole, which contains this core structure, exhibits its antipsychotic effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. nih.gov Furthermore, other derivatives have been developed as antagonists for vasopressin receptors and blockers of β-adrenergic receptors. nih.gov The design of new derivatives often focuses on achieving high affinity and selectivity for specific receptor subtypes, such as the sigma-1 receptor, to develop novel analgesics. researchgate.net

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation)

The anticancer effects of many 3,4-dihydroquinolin-2(1H)-one derivatives are mediated through their ability to modulate fundamental cellular pathways that control cell survival and proliferation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have shown that derivatives of this scaffold can induce apoptosis in cancer cells. For example, novel tetrahydroquinoline derivatives have been found to trigger apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and activation of Caspase-3/7. tuni.fi Similarly, certain dihydroquinazolinone derivatives, a related class of compounds, induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2 and survivin. bue.edu.egnih.govbue.edu.eg

Cell Cycle Regulation: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cell proliferation. Dihydroquinolin-4(1H)-one derivatives that inhibit tubulin polymerization have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. nih.gov Studies on related dihydroquinazolinone derivatives also confirm that these compounds can impair cell proliferation by arresting the cell cycle at the G2/M checkpoint. bue.edu.egnih.govbue.edu.eg

Structure-Activity Relationship (SAR) Studies for 3-chloro-3,4-dihydroquinolin-2(1H)-one and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the 3,4-dihydroquinolin-2(1H)-one scaffold, SAR studies have been crucial in optimizing potency and selectivity for various biological targets. researchgate.netnih.gov Research has explored how modifications at different positions of the quinolinone ring system impact activity. mdpi.commdpi.comnih.gov

For instance, in the development of combined inhibitors of thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase, a series of 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones were synthesized. nih.gov The position and nature of the substituent were found to be critical for the dual inhibitory activity. nih.gov Similarly, in the search for Factor XIa inhibitors, SAR studies on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives involved varying substituents at the C6, C8, and C9 positions of the dihydroquinoline moiety to enhance inhibitory activity and selectivity. mdpi.comnih.gov

Impact of Substituents on Biological Potency and Selectivity

The specific nature and position of substituents on the 3,4-dihydroquinolin-2(1H)-one ring system have a profound impact on the resulting compound's biological potency and selectivity.

In a study focused on developing VEGFR2 inhibitors for glioblastoma, a series of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized with various substituents. mdpi.com The SAR analysis revealed that both electron-donating and electron-withdrawing groups influenced the anticancer activity against glioblastoma cell lines. mdpi.com The presence of a chlorine atom, such as in a chloro-substituted derivative, can significantly alter the electronic properties and conformation of the molecule, thereby affecting its binding affinity to the target protein. A DFT study on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one showed that substituents like chlorine at positions 6 and 7 increase the molecule's hydrophobic capacity. deepdyve.com

For combined thromboxane A2 synthase and cAMP phosphodiesterase inhibitors, specific substitutions were key to achieving the desired dual activity. nih.gov Compound 7e , which possessed both a notable level of TXA2 synthase inhibition (IC50 1.2 µM) and human platelet cAMP PDE inhibition (IC50 6.4 µM), highlights the successful tuning of substituents to achieve a balanced dual-action profile. nih.gov

Interactive Table: Biological Activity of Selected 3,4-Dihydroquinolin-2(1H)-one Derivatives

This table summarizes the inhibitory concentrations (IC50) of various derivatives against their respective targets.

| Compound | Target | Activity (IC50) | Cell Line/Assay | Reference |

| 4m | VEGFR2 | 4.20 µM | U138-MG Glioblastoma | nih.govmdpi.com |

| 4q | VEGFR2 | 8.00 µM | U138-MG Glioblastoma | nih.govmdpi.com |

| 4t | VEGFR2 | 10.48 µM | U87-MG Glioblastoma | nih.govmdpi.com |

| 4u | VEGFR2 | 7.96 µM | U87-MG Glioblastoma | nih.govmdpi.com |

| 7e | TXA2 Synthase | 1.2 µM | Human Platelets | nih.gov |

| 7e | cAMP PDE | 6.4 µM | Human Platelets | nih.gov |

| D13 | Tubulin Polymerization | 6.74 µM | In vitro assay | mdpi.comresearchgate.net |

| D13 | HeLa Cell Proliferation | 1.34 µM | HeLa Cells | mdpi.comresearchgate.net |

| 6t | Tubulin Polymerization | 3.06 µM | In vitro assay | nih.gov |

| Unnamed | Factor XIa | 2 µM | In vitro assay | mdpi.comnih.gov |

| 8a | AKR1B1 | 0.035 µM | In vitro assay | nih.gov |

Conformational Aspects and Stereochemistry in Biological Activity

The three-dimensional arrangement of a molecule is paramount in determining its interaction with biological targets. For derivatives of 3,4-dihydroquinolin-2(1H)-one, the conformation of the dihydroquinolinone ring system and the stereochemistry of any chiral centers play a pivotal role in their pharmacological activity.

Stereochemistry is a critical factor influencing the biological activity of chiral compounds, and this principle extends to derivatives of 3,4-dihydroquinolin-2(1H)-one. Although specific studies on the stereoisomers of this compound are limited, research on related chiral compounds underscores the significance of chirality. For example, in a study on nature-inspired 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers exhibited significant antiplasmodial activity. nih.govnih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of specific enantiomers. nih.govnih.govresearchgate.net

The synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones has been achieved with high stereoselectivity, yielding predominantly trans- or cis-isomers depending on the reaction conditions. mdpi.com For example, metal-free tandem cyclization of N-arylcinnamamides has been shown to produce trans-DHQOs, while other methods have yielded cis-isomers with high stereoselectivity. mdpi.com This control over stereochemistry is crucial for developing potent and selective therapeutic agents, as different stereoisomers can have vastly different biological activities. In the context of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, the synthesis of various stereoisomers has been a key aspect of their development as potential therapeutic agents. nih.gov

The following table summarizes the stereochemical outcomes in the synthesis of related dihydroquinolin-2(1H)-one derivatives.

| Reaction Type | Key Reagents/Catalysts | Predominant Stereoisomer | Reference |

| Tandem Cyclization | K₂S₂O₈ | trans | mdpi.com |

| Electrophilic Cyclization | BF₃·OEt₂, BBr₃ | cis | mdpi.com |

| Radical Addition/Cyclization | AgNO₃, K₂S₂O₈ | trans | mdpi.com |

These findings emphasize that a thorough understanding of the conformational and stereochemical properties is indispensable for the rational design of biologically active this compound derivatives.

Investigation of Novel Biological Targets and Underlying Mechanisms of Action

Research into the derivatives of 3,4-dihydroquinolin-2(1H)-one has led to the identification of several biological targets and the elucidation of their mechanisms of action. These findings provide a foundation for exploring the therapeutic potential of this compound derivatives.

One significant area of investigation has been in the development of anticancer agents. Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as inhibitors of tubulin polymerization. nih.gov Compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) demonstrated potent inhibitory effects on the proliferation of various cancer cell lines, with its activity correlating well with the inhibition of tubulin polymerization. nih.gov This suggests that the mechanism of action for these derivatives involves the disruption of microtubule dynamics, which is essential for cell division. nih.gov

Another identified target for this class of compounds is the σ receptor. Certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride , have been shown to act as σ receptor agonists. acs.org This agonistic activity is linked to their potential antidepressant effects. acs.org

Furthermore, derivatives of 3,4-dihydroquinolin-2(1H)-one have been explored as selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov A structure-activity relationship study led to the identification of potent and selective nNOS inhibitors within this chemical class. nih.gov For example, compound (S)-35 was shown to be a potent and selective nNOS inhibitor with efficacy in preclinical models of neuropathic pain and migraine. nih.gov

The table below details some of the identified biological targets for 3,4-dihydroquinolin-2(1H)-one derivatives and the corresponding lead compounds.

| Biological Target | Lead Compound | Therapeutic Area | Mechanism of Action | Reference |

| Tubulin | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | Anticancer | Inhibition of tubulin polymerization | nih.gov |

| σ Receptor | 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride | Antidepressant | σ receptor agonism | acs.org |

| Neuronal Nitric Oxide Synthase (nNOS) | (S)-35 | Neurological Disorders | Selective inhibition of nNOS | nih.gov |

The investigation into novel biological targets for derivatives of this compound is an active area of research, with the potential to uncover new therapeutic applications for this versatile chemical scaffold.

Future Research Directions for 3 Chloro 3,4 Dihydroquinolin 2 1h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 3-chloro-3,4-dihydroquinolin-2(1H)-one and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic methods are often hampered by harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. nih.govjddhs.com To address these limitations, research is increasingly focused on green chemistry principles.

Recent advancements have showcased the potential of innovative techniques such as:

Photoredox Catalysis: Visible-light-induced reactions, utilizing photocatalysts like fac-Ir(ppy)3, offer a milder and more sustainable approach to constructing the dihydroquinolinone core. mdpi.com These methods can facilitate reactions like the cyclization of N-arylacrylamides under ambient conditions. mdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of quinoline (B57606) derivatives. edu.krdtandfonline.com The use of ultrasound irradiation in conjunction with eco-friendly catalysts like K2CO3–Al2O3 also presents a promising green alternative. researchgate.net

Catalytic Annulation: The development of novel catalytic systems, including those based on copper and palladium, for the annulation of α,β-unsaturated N-arylamides is a key area of exploration. mdpi.com These methods allow for the introduction of various substituents, including the critical chloro group, with high efficiency. mdpi.com

Eco-Friendly Solvents and Catalysts: The use of ionic liquids or ionic liquid-water systems can facilitate the cyclocondensation reactions without the need for additional catalysts, representing a significant step towards greener synthesis. rsc.org The exploration of biodegradable and reusable catalysts is also a major focus. jddhs.comedu.krd

Future efforts will likely concentrate on one-pot syntheses and multi-component reactions that enhance atom economy and reduce the number of synthetic steps, thereby minimizing waste and cost. edu.krdresearchgate.net

Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of advanced computational tools is becoming indispensable for the rational design and optimization of this compound derivatives. These in silico methods provide deep insights into the molecular interactions that govern biological activity, enabling the design of more potent and selective drug candidates. nih.gov

Key computational strategies for future research include:

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the dynamic behavior of ligand-protein complexes. researchgate.netresearchgate.netmdpi.comnih.govnih.gov By simulating the movement of atoms over time, researchers can assess the stability of binding, identify key interactions, and understand the flexibility of the target's binding pocket. researchgate.netresearchgate.net This information is crucial for optimizing the fit and affinity of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.govnih.govnih.gov It is a fundamental tool for identifying potential binding modes and for screening large libraries of virtual compounds to identify potential hits.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com It can be used to design new molecules that possess these critical features, even if the precise structure of the biological target is unknown.

The synergy of these computational methods will allow for a more targeted and efficient drug discovery process, reducing the reliance on costly and time-consuming high-throughput screening of large compound libraries. nih.gov

Elucidation of Novel Biological Targets and Potential Therapeutic Applications (Preclinical Focus)

While derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise against known targets, a significant area for future research is the identification of novel biological targets and the exploration of new therapeutic applications. The preclinical evaluation of these compounds against a broader range of diseases is a critical next step.

Current research has highlighted the potential of quinolinone derivatives as:

Anticancer Agents: Numerous studies have demonstrated the anticancer activity of quinolinone derivatives. nih.govnih.govmdpi.comnih.govnih.govrsc.org For instance, they have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer chemotherapy. nih.govnih.gov Other identified targets in cancer include mutant isocitrate dehydrogenase 1 (mIDH1) and various kinases. nih.govnih.govacs.orgacs.org

Antiviral Agents: The quinoline core is present in several antiviral drugs, and there is potential to develop this compound derivatives as novel antiviral agents against a range of viruses. nih.gov

Other Therapeutic Areas: The versatility of the quinolinone scaffold suggests potential applications in other areas, such as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) for autoimmune diseases and as antimalarial agents. tandfonline.comnih.gov

Future preclinical studies should focus on expanding the scope of investigation to include a wider panel of cancer cell lines, animal models of various diseases, and assays to identify novel protein targets. This will help to fully elucidate the therapeutic potential of this compound class.

Comprehensive Exploration of Structure-Activity Relationships for Optimized Bioactivity and Selectivity

A deep and comprehensive understanding of the structure-activity relationships (SAR) is fundamental to optimizing the bioactivity and selectivity of this compound derivatives. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. nih.gov

Future SAR studies should systematically explore:

Substitution Patterns: The position and nature of substituents on the quinolinone ring and any appended moieties can have a profound impact on activity and selectivity. mdpi.comnih.govnih.govacs.org For example, the introduction of different groups at various positions can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.

Stereochemistry: For chiral centers within the molecule, the specific stereoisomer can exhibit significantly different biological activity. Future research should involve the synthesis and evaluation of individual enantiomers to determine the optimal stereochemistry for a given target.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties.

The data generated from these comprehensive SAR studies will be invaluable for the rational design of next-generation inhibitors with enhanced therapeutic profiles.

Integration of Multi-disciplinary Research Methodologies (e.g., Chemical Synthesis, Structural Biology, Computational Chemistry)

The future success in developing drugs based on the this compound scaffold will heavily rely on the seamless integration of multiple scientific disciplines. A holistic approach that combines chemical synthesis, structural biology, and computational chemistry will be essential for accelerating the drug discovery and development process.

This integrated workflow would typically involve:

Chemical Synthesis: The design and synthesis of novel analogs based on initial leads and computational predictions. mdpi.comorganic-chemistry.orgmdpi.com

Biological Evaluation: The screening of these new compounds for activity against specific biological targets and in relevant disease models. nih.govnih.govnih.govnih.govnih.gov

Computational Chemistry: The use of molecular modeling techniques to rationalize the observed biological data, understand binding interactions, and guide the design of the next generation of compounds. researchgate.netmdpi.comnih.govnih.gov

Structural Biology: The determination of the three-dimensional structures of lead compounds in complex with their biological targets using techniques like X-ray crystallography. nih.gov This provides a detailed atomic-level understanding of the binding mode and is invaluable for structure-based drug design.

By creating a feedback loop where each discipline informs and guides the others, researchers can more efficiently navigate the complex path from a lead compound to a clinical candidate. This synergistic approach holds the key to unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for 3-chloro-3,4-dihydroquinolin-2(1H)-one and its derivatives?

The synthesis of this compound and its derivatives typically involves alkylation, reduction, and coupling reactions. For example:

- Alkylation : Reacting intermediates like 7 or 8 with chloroalkylamine salts (e.g., 9–13 ) in DMF with K₂CO₃ yields substituted nitro compounds (e.g., 14–19 ).

- Reduction : Nitro groups are reduced to anilines (e.g., 20–25 ) using Pd/C with H₂ or Raney nickel with hydrazine hydrate.

- Coupling : Anilines are coupled with thiophene-2-carbimidothioate hydroiodide in ethanol to form final products (e.g., 26–31 ) . Advanced methods include redox-triggered synthesis , such as hydride transfer/N-dealkylation/N-acylation for functionalized derivatives .

Q. How can structural characterization of this compound derivatives be optimized?

Use a combination of NMR spectroscopy (e.g., ¹H and ¹³C NMR for substituent analysis), mass spectrometry (EI or ESI for molecular weight confirmation), and X-ray crystallography (e.g., for resolving stereochemistry, as in compound (S)-35 ) . For crystallography, parameters like bond lengths (e.g., C–N = 1.47 Å) and torsion angles (e.g., C1–N1–C10–C15 = −105.1°) help validate molecular geometry .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

- DMF is preferred for alkylation due to its polar aprotic nature, facilitating nucleophilic substitution.

- THF with LiAlH₄ is used for reductions requiring strong hydride donors.

- Ethanol or aqueous acetonitrile at 60°C optimizes coupling reactions while minimizing side products .

Advanced Research Questions

Q. How do substituent positions (e.g., 8-fluoro) influence the biological activity of this compound derivatives?

Substituents at the 8-position (e.g., fluoro in compound 31 ) reduce nNOS inhibitory potency by 6-fold compared to unsubstituted analogs (e.g., 26 ). This is attributed to restricted flexibility of the alkyl-dimethylamino side chain, hindering optimal binding to the active site . Computational modeling (e.g., molecular docking) can predict steric clashes and guide structural modifications .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., compound (S)-35 showed efficacy in rat pain models but required oral dosing optimization).

- Selectivity assays : Compare isoform specificity (e.g., nNOS vs. eNOS/iNOS) using enzyme inhibition assays. For example, pyrrolidine derivatives (e.g., 29 ) exhibit 180-fold selectivity for nNOS over eNOS .

- In silico ADMET prediction : Use tools like MOE or Schrödinger to correlate in vitro potency with in vivo outcomes .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with VEGFR2 kinase residues in glioblastoma studies).

- Molecular dynamics (MD) : Simulate ligand–receptor stability over 100 ns trajectories to validate binding modes.

- QSAR models : Corporate electronic (e.g., Hammett constants) and steric parameters (e.g., Taft indices) to predict bioactivity .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low yields in reductive amination : Optimize catalysts (e.g., switch from Raney nickel to Pd/C for nitro reductions).

- Stereochemical control : Use chiral auxiliaries (e.g., (S)-N-Boc-L-homoproline) or chiral chromatography (e.g., for enantiomer separation of 35 ) .

- Functional group compatibility : Replace LiAlH₄ with BH₃-THF for reductions sensitive to strong bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.